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molecular formula C10H12N2 B8500687 2-Methylamino-2-phenyl-propionitrile

2-Methylamino-2-phenyl-propionitrile

Cat. No. B8500687
M. Wt: 160.22 g/mol
InChI Key: HETMXQGRMMXPDO-UHFFFAOYSA-N
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Patent
US08129423B2

Procedure details

To a solution of acetophenone (10 g) in 50 mL methanol, a solution of sodium cyanide (12.23 g) and methylamine.HCl (16.71 g) in 50 mL water was added slowly at room temp. The reaction mixture was heated at 40° C. for 2 h and then at room temperature for 18 h and was monitored by TLC. After completion, the reaction mixture was extracted with 3×100 mL dichloromethane. The organic layer was then dried over Na2SO4 and concentrated to afford the desired 2-methylamino-2-phenyl-propionitrile (12.5 g) which was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
16.71 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[C-:10]#[N:11].[Na+].[CH3:13][NH2:14].Cl>CO.O>[CH3:10][NH:11][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:2])[C:13]#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
12.23 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
16.71 g
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After completion, the reaction mixture was extracted with 3×100 mL dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CNC(C#N)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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